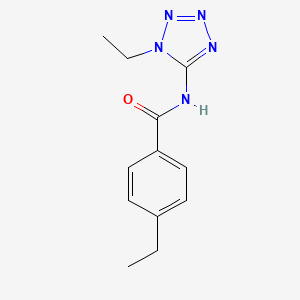

4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide

Description

4-Ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a 4-ethylphenyl group linked to a 1-ethyltetrazole moiety via an amide bond.

Properties

CAS No. |

689750-88-7 |

|---|---|

Molecular Formula |

C12H15N5O |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

4-ethyl-N-(1-ethyltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-15-16-17(12)4-2/h5-8H,3-4H2,1-2H3,(H,13,14,16,18) |

InChI Key |

LKBPJZTZDPJOFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=NN=NN2CC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of 1-Ethyl-1H-Tetrazol-5-Amine

The synthesis of 1-ethyl-1H-tetrazol-5-amine involves a multi-step process to introduce the ethyl group at the nitrogen position of the tetrazole ring. Key methods include:

Protection-Alkylation-Deprotection Strategy

- Protection of 1H-Tetrazol-5-Amine :

- Step 1 : React 1H-tetrazol-5-amine with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to form 1-(4-methoxybenzyl)-1H-tetrazol-5-amine (Protected Intermediate). This step prevents instability of the free tetrazole amine.

- Step 2 : Alkylate the protected tetrazole with ethyl iodide under mild conditions (e.g., K₂CO₃ in DMF) to yield 1-ethyl-1-(4-methoxybenzyl)-1H-tetrazol-5-amine .

- Step 3 : Deprotect using Pd/C (5 mol%) and ammonium formate in a mixture of H₂O and isopropanol at 65°C to remove the 4-methoxybenzyl group, isolating 1-ethyl-1H-tetrazol-5-amine .

Synthesis of 4-Ethylbenzoyl Chloride

The benzoyl chloride intermediate is prepared via:

Coupling Reaction to Form the Benzamide

The final benzamide is synthesized via nucleophilic acyl substitution:

- Reaction of 4-Ethylbenzoyl Chloride with 1-Ethyl-1H-Tetrazol-5-Amine :

Research Findings and Data

Reaction Optimization

Key parameters influencing yield and purity include solvent choice, catalysts, and reaction time.

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Tetrazole Alkylation | K₂CO₃ in DMF, 25°C, 2 h | 65–80% | |

| Benzoyl Chloride Formation | SOCl₂, reflux, 1 h | 85–90% | |

| Coupling Reaction | THF, Et₃N, 40°C, 4 h | 70–75% |

Spectroscopic Characterization

Critical data for confirming the structure:

1-Ethyl-1H-Tetrazol-5-Amine

- ¹H NMR (DMSO-d₆): δ 9.50 (s, 1H, NH), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.40–7.30 (m, 5H, Ar-H), 5.67 (s, 2H, CH₂).

- IR (KBr): ν/cm⁻¹ 3130 (N–H), 1616 (C=N).

4-Ethyl-N-(1-Ethyl-1H-Tetrazol-5-yl)benzamide

Challenges and Considerations

Regioselectivity in Alkylation

The tetrazole ring’s NH group is prone to protonation, complicating alkylation at the N1 position. Protection strategies (e.g., 4-methoxybenzyl) mitigate this issue.

Stability of Intermediates

Free 1H-tetrazol-5-amine is unstable; protection is essential before alkylation.

Purification

Crude products often require chromatography (e.g., silica gel with EtOAc/hexane) to remove unreacted reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Amines.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Effects

- Core Benzamide Backbone: The benzamide group is a common pharmacophore in medicinal chemistry, facilitating hydrogen bonding and π-π interactions.

- Heterocyclic Substituents :

- Tetrazole vs. Thiadiazole/Isoxazole : Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () exhibit similar benzamide backbones but differ in heterocyclic substituents. Thiadiazoles and isoxazoles are less electron-deficient than tetrazoles, which may reduce metabolic stability but improve solubility .

- Triazole Derivatives : Benzamides with triazole substituents (e.g., N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides) show moderate antimicrobial activity, suggesting that the tetrazole’s increased nitrogen content could enhance bioactivity .

Data Tables

Table 2: Spectral Data for Key Analogs

Research Implications and Limitations

- SAR Insights : The tetrazole’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to thiadiazole or triazole analogs. Methyl or ethyl groups on the benzamide ring (e.g., 21–23 in ) show weak enzyme inhibition, suggesting bulkier substituents are needed for optimal binding .

- Unanswered Questions : Direct biological data for 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide are lacking. Future studies should evaluate its pharmacokinetics and target affinity relative to analogs like 5a or 10a .

Biological Activity

4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide is a synthetic compound that features a tetrazole ring and a benzamide moiety, which are known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 259.31 g/mol. The structural arrangement includes:

- Tetrazole Ring : A five-membered ring rich in nitrogen, contributing to the compound's stability and biological activity.

- Benzamide Moiety : Enhances solubility and stability, allowing for better interaction with biological targets.

The biological activity of this compound primarily arises from its ability to mimic natural substrates. The tetrazole ring can act as a bioisostere for carboxylic acids, enabling it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Its ability to modulate cellular signaling pathways suggests a role in cancer therapy.

Biological Activity Data

| Biological Activity | Target/Assay | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Bacillus cereus | 100 | |

| Antimicrobial | Escherichia coli | 125 | |

| CK1δ Inhibitor | Cellular Assay | <15 | |

| GPR35 Agonist | Dynamic Mass Redistribution | - |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Studies : Research indicates that derivatives with tetrazole rings exhibit significant antimicrobial activity against various pathogens, including Bacillus subtilis and Pseudomonas aeruginosa. For instance, one study reported a minimum inhibitory concentration (MIC) of 100 μg/mL against Bacillus subtilis compared to penicillin's MIC of 31 μg/mL .

- Anticancer Activity : In vitro studies have shown that tetrazole-containing compounds can inhibit CK1δ, an important target in cancer therapy. One derivative demonstrated nanomolar activity (IC50 = 98.6 nM), indicating strong potential for further development .

- GPR35 Activation : Compounds similar to this compound have been shown to activate GPR35 receptors, which are implicated in pain and inflammatory responses. This activation was assessed using dynamic mass redistribution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.